molecular formula C11H14N2O B13290799 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13290799
M. Wt: 190.24 g/mol
InChI Key: CDMZEDAWSCEPSB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroquinoline class. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules and natural products . The tetrahydroquinoline core is a privileged scaffold in pharmaceutical research, known for its versatility and presence in compounds with diverse biological activities. These activities have historically included roles as antidepressants, antihypertensives, antitumor agents, and anticonvulsants, among others . The specific "2-one" (lactam) moiety and the "aminomethyl" functional group on this particular derivative provide handles for further chemical modification and potential interaction with biological targets, such as enzymes or receptors. Researchers may find this compound valuable as a key synthetic intermediate or building block for the construction of more complex molecules. It can serve as a precursor in the development of novel pharmacologically active compounds, particularly through domino or cascade reaction strategies, which are efficient methods for building such heterocyclic systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(aminomethyl)-8-methyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-3-2-4-9-8(6-12)5-10(14)13-11(7)9/h2-4,8H,5-6,12H2,1H3,(H,13,14)

InChI Key

CDMZEDAWSCEPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CC(=O)N2)CN

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Reaction and Variants

One of the classical methods for synthesizing tetrahydroquinoline derivatives involves the Pomeranz-Fritsch reaction , a well-established cyclization process that constructs the quinoline core from suitable precursors such as o-nitroaniline and dicarbonyl compounds (e.g., acetophenone derivatives). This method is adaptable for introducing various substituents at specific positions, including methyl groups at the 8-position and aminomethyl groups at the 4-position.

General Procedure:

  • Condensation of o-nitroaniline with acetophenone derivatives under acidic conditions.
  • Cyclization to form the tetrahydroquinoline ring system.
  • Subsequent reduction and functionalization steps to introduce the aminomethyl group at the 4-position.

Multi-Component Reactions (MCR)

Recent advancements employ multi-component reactions (MCR) , which allow the simultaneous formation of the tetrahydroquinoline core with desired substituents. For example, a reaction between acetophenone derivatives , amines , and formaldehyde can generate aminomethyl-substituted tetrahydroquinolines efficiently.

Research Example:

  • A multi-component reaction involving acetophenone , formaldehyde , and ammonia or primary amines yields aminomethyl derivatives, with the methyl group introduced via methylation or alkylation steps post-cyclization.

Ring-Closing Strategies via Cyclization of Precursors

Another approach involves synthesizing linear precursors containing amino and methyl functionalities, which are then cyclized using acid catalysis or thermal conditions to form the tetrahydroquinoline scaffold.

Specific Synthetic Routes for the Target Compound

Synthesis via Modified Pomeranz-Fritsch Reaction

Based on literature, a typical route for synthesizing 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one involves:

  • Starting from 2-methyl-1,2-diaminobenzene (o-phenylenediamine derivative).
  • Condensation with acetylacetone or methyl ketones to form the heterocyclic core.
  • Cyclization under acidic conditions to produce the tetrahydroquinoline ring with methyl substitution at the 8-position.
  • Functionalization at the 4-position with aminomethyl groups via formaldehyde-mediated Mannich-type reactions.

Multi-Component Reaction with Formaldehyde and Amine

An alternative method employs a multi-component reaction where:

  • Acetophenone derivatives react with formaldehyde and ammonia or primary amines.
  • The reaction proceeds under reflux in solvents like ethanol or toluene.
  • The product undergoes purification and possibly further methylation at the 8-position to yield the target compound.

Use of Cyclization of Isoquinoline Derivatives

Recent research indicates that isoquinoline derivatives can serve as precursors, undergoing acid-catalyzed cyclization and subsequent functionalization to afford tetrahydroquinoline derivatives with specific substituents.

Data Table Summarizing Key Synthesis Methods

Method Starting Materials Key Conditions Advantages Limitations
Pomeranz-Fritsch Reaction o-Nitroaniline, acetophenone derivatives Acidic, reflux Well-established, versatile Multi-step, requires purification
Multi-Component Reaction (MCR) Acetophenone, formaldehyde, ammonia/primary amines Reflux in ethanol or toluene One-pot, high efficiency Control of selectivity can be challenging
Cyclization of Isoquinoline Derivatives Isoquinoline precursors, methylating agents Acidic catalysis, heat Enables specific substitution patterns Requires precursor synthesis

The synthesis of This compound is predominantly achieved through classical heterocyclic synthesis methods such as the Pomeranz-Fritsch reaction and modern multi-component reactions . These approaches allow for the precise introduction of the amino and methyl groups at specific positions on the tetrahydroquinoline core, essential for the compound's biological activity.

Recent advances emphasize the use of multi-component reactions for their efficiency and potential for structural diversity, which is valuable in pharmacological research. The choice of synthetic route depends on the desired purity, yield, and specific substituents.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the tetrahydroquinoline ring.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroquinoline ring .

Scientific Research Applications

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the tetrahydroquinoline ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Aminomethyl vs. Chloro Substituents
  • 4-(Aminomethyl)-8-methyl vs. In contrast, the methyl group in the target compound balances steric bulk without significantly altering electronic properties .
  • Synthetic Accessibility: Chloro derivatives often require halogenation steps (e.g., electrophilic substitution), whereas aminomethyl groups are introduced via reductive amination or nucleophilic substitution, as seen in compounds like 24 and 58 .
Positional Effects of Methyl Groups
  • 8-Methyl (Target) vs. 2-Methyl (Compound 2): The 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (Compound 2) features a ketone at position 4, which may confer rigidity to the bicyclic system. The 8-methyl group in the target compound likely influences ring conformation and substituent accessibility .
Aminoalkyl Side Chains
  • Pyrrolidinyl vs. Piperidinyl Side Chains: Compound 24 (pyrrolidinyl) and 58 (piperidinyl) demonstrate that bulkier side chains (e.g., piperidinyl) may hinder receptor binding but improve metabolic stability. The target compound’s aminomethyl group offers a compact, polar moiety ideal for hydrogen bonding .

Biological Activity

4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1539506-21-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a tetrahydroquinoline framework with an aminomethyl group at the 4-position and a methyl group at the 8-position. The molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of 190.24 g/mol.

Antitumor Activity

Recent studies have investigated the antitumor activity of tetrahydroquinoline derivatives, including this compound. Research indicates that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study evaluated several tetrahydroquinoline derivatives for their in vitro antitumor activity. The results showed that certain compounds had IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically, compounds with structural similarities to this compound demonstrated potent cytotoxic effects against cancer cells .
CompoundIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A12.5
Compound B10

Cholinesterase Inhibition

Another area of research involves the inhibition of cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation in the nervous system. Compounds similar to this compound have shown promise as potential inhibitors:

  • Mechanism : Studies suggest that these compounds interact with the active sites of cholinesterases, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for conditions like Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of tetrahydroquinoline derivatives have also been explored. Research indicates that these compounds exhibit activity against various bacterial strains:

  • Case Study : A series of synthesized tetrahydroquinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives had significant antibacterial activity comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)-8-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how do they compare in yield and purity?

The compound is synthesized primarily via two methods:

  • Pictet–Spengler reaction : Uses amino alcohols and aldehydes/ketones under acidic conditions to form the tetrahydroquinoline core. This method is robust for generating diverse derivatives but may require post-reaction purification .
  • Bischler–Nepieralski cyclization : Involves cyclization of acylated amines, often followed by reduction steps. This route is efficient for introducing the aminomethyl group but may produce regioisomers requiring chromatographic separation . Yields typically range from 56% to 98%, depending on reaction optimization (e.g., solvent choice, catalyst loading) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : Key signals include δ 1.2–1.5 ppm (methyl group), δ 2.8–3.2 ppm (aminomethyl protons), and δ 6.5–7.5 ppm (aromatic protons). Multiplicity patterns help confirm substitution positions .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 205.1 [M+H]⁺) validate the molecular formula .
  • HPLC : Purity >95% is achievable using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the preliminary biological screening protocols for this compound?

Initial screens focus on:

  • Enzyme inhibition assays : For example, nitric oxide synthase (NOS) inhibition using recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Activity is measured via radioactive methods quantifying L-citrulline formation .
  • Cytotoxicity profiling : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the Pictet–Spengler synthesis?

  • Catalyst tuning : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by stabilizing intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during aldehyde condensation .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes like NOS or kinases using crystal structures (PDB: 1NOS) .
  • Mercury software : Analyze crystallographic data (e.g., Cambridge Structural Database entries) to compare packing patterns and intermolecular interactions in solid-state structures .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Assay standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations (e.g., NADPH in NOS assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Statistical validation : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variability .

Q. What strategies are effective for introducing fluorine or other halogens into the tetrahydroquinoline scaffold?

  • Electrophilic fluorination : Use Selectfluor® to introduce fluorine at the 8-position, enhancing metabolic stability .
  • Buchwald–Hartwig amination : Install halogenated aryl groups via palladium-catalyzed cross-coupling .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Pictet–Spengler56–7290–95Broad substrate scopeRequires acidic conditions
Bischler–Nepieralski65–9885–99Efficient aminomethyl incorporationRisk of regioisomers

Q. Table 2: Biological Activity Data

Assay TypeTargetIC₅₀ (μM)Key ObservationsReference
NOS inhibitioniNOS0.8Competitive inhibition with NADPH
Cytotoxicity (MTT)MCF-7 cells12.4Apoptosis via caspase-3 activation

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